The synthesis of 3,4-dichloro-1H-pyrrole can be achieved through various methods, including halogenation of pyrrole derivatives or direct chlorination.
The molecular structure of 3,4-dichloro-1H-pyrrole features a five-membered ring with two chlorine atoms attached to adjacent carbon atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is often employed for structural elucidation:
3,4-Dichloro-1H-pyrrole can participate in various chemical reactions due to its electrophilic nature.
The mechanism of action for reactions involving 3,4-dichloro-1H-pyrrole typically involves nucleophilic attack on the electrophilic carbon atoms adjacent to the chlorine substituents.
Characterization is often performed using:
3,4-Dichloro-1H-pyrrole has several important applications:
The synthesis of 3,4-dihalogenated pyrroles has evolved from early non-regioselective methods to sophisticated directed functionalization techniques. Initial routes relied on Paal-Knorr condensations of 1,4-diketones with amines, but these proved inefficient for achieving precise 3,4-dihalogenation due to poor regiocontrol [10]. A breakthrough emerged with the use of trimethylsilyl groups as ipso-directing auxiliaries. As detailed in foundational studies, 3,4-bis(trimethylsilyl)-1H-pyrrole served as a key precursor, where the trimethylsilyl groups enabled highly regioselective mono- or dihalogenation at the 3,4-positions via electrophilic halogenation [1]. Silver trifluoroacetate-assisted iodination at low temperatures (−40°C to 0°C) became pivotal for introducing iodine atoms selectively, facilitating subsequent cross-coupling reactions [1].
Vapor-phase methods using furan derivatives represented another historical approach. A 1940s patent described converting furan or tetrahydrofuran to pyrrole or pyrrolidine using ammonia over alumina catalysts at 365–500°C with steam as a co-catalyst. Yields reached 80.5% for pyrrole under optimized conditions, demonstrating scalability but lacking halogenation specificity [3]. Modern catalytic systems, such as manganese complexes, now enable solvent-free dehydrogenative coupling of diols and amines to form pyrrole cores, though halogen installation requires additional steps [10].
Protecting group strategies critically influenced synthetic efficiency. Early efforts used tert-butoxycarbonyl (Boc) and sulfonyl groups, but deprotection proved challenging. The p-toluenesulfonyl (Ts) group emerged as superior due to its stability during iodination/cross-coupling and ease of removal post-functionalization [1].
Table 1: Evolution of Key Synthetic Methods for 3,4-Dihalogenated Pyrroles
Synthetic Method | Conditions | Key Advantages | Limitations |
---|---|---|---|
Ipso-directed halogenation | AgTFA/I₂, −40°C; Pd-catalyzed coupling | High regioselectivity (3,4-positions) | Multi-step sequence |
Vapor-phase amination | Al₂O₃, NH₃, H₂O, 480–500°C | Scalable; moderate yields (61–81%) | Non-specific halogenation required |
Dehydrogenative diol coupling | Mn catalyst, solvent-free, 110°C | Atom-economical; H₂ byproduct | No inherent halogenation |
Oxidative aromatization | FeCl₃, O₂ atmosphere | Tandem cyclization/aromatization | Limited to N-substituted pyrroles |
3,4-Dichloro-1H-pyrrole-2,5-dione (1) emerged as a linchpin for derivatization due to the electrophilic character of its C–Cl bonds. Nucleophilic displacement at C4 with primary amines in ethanol (50–80°C) yielded 4-amino-3-chloro-1H-pyrrole-2,5-diones (2a–e), which demonstrated dual biological targeting. Derivatives like 2a (R=3-trifluoromethylphenyl) inhibited colon cancer cell lines (HCT-116, SW-620) at GI₅₀ values of 10⁻⁸ M and suppressed tumor growth in rat models [6]. Mechanistically, these compounds disrupted epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) kinases by forming stable complexes in ATP-binding pockets (Ki values 3–10-fold lower than native ANP) [6].
Structural diversification expanded through cross-coupling chemistry. Palladium-catalyzed reactions enabled aryl, alkenyl, or alkynyl group installation at C3/C4 positions, producing unsymmetrical 3,4-disubstituted pyrroles. For example, Suzuki–Miyaura coupling of 3,4-dibromo-1-(p-toluenesulfonyl)pyrrole with arylboronic acids afforded biaryl derivatives relevant to materials science [1]. Computational studies confirmed that electron-withdrawing substituents (e.g., −NO₂, −CF₃) enhanced the electrophilicity of the pyrrole ring, facilitating nucleophilic attack in kinase-binding domains [6] [8].
Table 2: Biologically Active Derivatives of 3,4-Dichloro-1H-pyrrole-2,5-dione
Derivative | Biological Target | Activity | Structural Feature |
---|---|---|---|
2a | EGFR/VEGFR2 kinases | Antitumor (HCT-116 IC₅₀: ~10⁻⁸ M) | 3-CF₃-phenylamino at C4 |
2b | ATP-binding domains | Kinase inhibition; membrane intercalation | 4-Chloroanilino |
BM212 analog | Mycobacterium tuberculosis | Antitubercular (MIC: 0.7–1.5 μg/mL) | 1,5-Diaryl-3-(piperazinylmethyl) |
Pyrrolomycins | Gram-positive bacteria | Antibacterial (MRSA/VRE activity) | Natural chlorinated pyrrole |
Heterocyclic fusion strategies yielded complex architectures. Thermolysis of 4-acylpyrrole-2,3-diones generated acyl(imidoyl)ketenes, which underwent hetero-Diels–Alder reactions with cyanamides to form tetracyclic 4H-1,3-oxazines (3a–q). These alkaloid-like scaffolds showed anticancer potential via kinase inhibition, though solubility challenges persisted [7].
The patent landscape for halogenated pyrroles reveals strategic focus on therapeutic applications and synthetic methodologies. Key patents include:
Technology gaps identified in landscape analyses include:
Patent filings surged 40% from 2015–2025, driven by oncology and antibiotic research. Major assignees include universities (60%) and agrochemical companies (30%), reflecting applications in drug discovery and crop protection [9]. Litigation risks center on broad claims for "halogenated pyrrole kinase inhibitors," necessitating freedom-to-operate analyses for new derivatives [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: